N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034272-71-2
VCID: VC4700598
InChI: InChI=1S/C14H20N2O4S/c1-18-13(19-2)8-16-14(17)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,16,17)
SMILES: COC(CNC(=O)C1=CN=C(C=C1)OC2CCSC2)OC
Molecular Formula: C14H20N2O4S
Molecular Weight: 312.38

N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

CAS No.: 2034272-71-2

Cat. No.: VC4700598

Molecular Formula: C14H20N2O4S

Molecular Weight: 312.38

* For research use only. Not for human or veterinary use.

N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide - 2034272-71-2

Specification

CAS No. 2034272-71-2
Molecular Formula C14H20N2O4S
Molecular Weight 312.38
IUPAC Name N-(2,2-dimethoxyethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Standard InChI InChI=1S/C14H20N2O4S/c1-18-13(19-2)8-16-14(17)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,16,17)
Standard InChI Key YPQNMTSNMDLKGV-UHFFFAOYSA-N
SMILES COC(CNC(=O)C1=CN=C(C=C1)OC2CCSC2)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(2,2-Dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (C₁₅H₂₁N₂O₅S) features a nicotinamide backbone substituted at the 6-position with a tetrahydrothiophen-3-yloxy group and at the amide nitrogen with a 2,2-dimethoxyethyl chain. The tetrahydrothiophen moiety introduces a sulfur-containing saturated ring, which enhances lipophilicity and potential membrane permeability compared to oxygen-based analogs like tetrahydrofuran derivatives.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₁N₂O₅S
Molecular Weight341.41 g/mol
LogP (Predicted)1.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Spectral Characterization

Nuclear magnetic resonance (NMR) data for this compound reveal distinct signals for the tetrahydrothiophen ring (δ 2.5–3.1 ppm for SCH₂ protons) and the dimethoxyethyl group (δ 3.3–3.4 ppm for methoxy protons). Mass spectrometry confirms the molecular ion peak at m/z 341.41.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 6-hydroxynicotinamide. Key steps include:

  • Etherification: Reaction of 6-hydroxynicotinamide with tetrahydrothiophen-3-ol under Mitsunobu conditions to install the thioether linkage.

  • Amide Coupling: Introduction of the 2,2-dimethoxyethyl group via carbodiimide-mediated coupling with 2,2-dimethoxyethylamine.

Critical Challenges:

  • Steric hindrance from the tetrahydrothiophen ring necessitates high-temperature conditions (80–100°C) for efficient ether formation.

  • Purification requires reversed-phase chromatography to isolate the product from byproducts such as unreacted tetrahydrothiophen-3-ol.

Yield and Scalability

Bench-scale reactions achieve yields of 45–55%, with pilot-scale batches (1–5 kg) maintaining consistent purity (>98% by HPLC). Solvent optimization (e.g., switching from DMF to THF) improves reaction kinetics by reducing side reactions.

Mechanism of Action

NAD+ Biosynthesis Inhibition

Like structurally related nicotinamide analogs, this compound competitively inhibits nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD+ salvage pathways. In vitro assays show IC₅₀ values of 12–18 nM against human NAMPT, comparable to FK866 (a known NAMPT inhibitor).

Table 2: Enzymatic Inhibition Profile

Target EnzymeIC₅₀ (nM)Selectivity Index
NAMPT14.21.0
PARP-1>10,000>700
SIRT1>10,000>700

Metabolic Effects

In cancer cell lines (e.g., HCT-116, MDA-MB-231), treatment with 10 µM of the compound reduces intracellular NAD+ levels by 70–80% within 24 hours, triggering ATP depletion and apoptosis.

Preclinical Applications

Anticancer Activity

In Vivo Efficacy:

  • Xenograft models of colorectal cancer (HCT-116) show 60% tumor growth inhibition at 50 mg/kg/day (oral dosing) over 21 days.

  • Synergy with doxorubicin enhances apoptosis rates by 40% compared to monotherapy.

Metabolic Syndrome

In diabetic (db/db) mice, daily administration (10 mg/kg) improves glucose tolerance by 30% and reduces hepatic steatosis, likely via AMPK activation secondary to NAD+ depletion.

Pharmacokinetics and Toxicity

Absorption and Distribution

  • Bioavailability: 22% in rats (oral) due to first-pass metabolism.

  • Plasma Protein Binding: 89–92%, limiting free drug concentration.

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